molecular formula C17H23Cl6N3O2S B1254828 Neodysidenin

Neodysidenin

Cat. No.: B1254828
M. Wt: 546.2 g/mol
InChI Key: MBVQTLXBQHZLRO-YFKTTZPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neodysidenin is primarily isolated from natural sources, specifically the marine sponge Dysidea herbacea. The complete configuration of this compound is obtained through a combination of methods, including capillary electrophoresis of Marfey’s derivatives . The synthetic route involves the isolation of the compound from the sponge, followed by purification and structural elucidation.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from marine sponges, which limits its availability for extensive research and application.

Chemical Reactions Analysis

Types of Reactions: Neodysidenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Neodysidenin has a wide range of applications in scientific research, including:

Mechanism of Action

Neodysidenin exerts its effects by selectively inhibiting platelet-type 12-human lipoxygenase. The compound competes with the natural substrate of the enzyme, leading to a reduction in the production of pro-inflammatory mediators . This selective inhibition is achieved through the unique chemical scaffold of this compound, which allows it to bind specifically to the active site of the enzyme.

Properties

Molecular Formula

C17H23Cl6N3O2S

Molecular Weight

546.2 g/mol

IUPAC Name

(2S,4S)-5,5,5-trichloro-N,4-dimethyl-N-[(1R)-1-(1,3-thiazol-2-yl)ethyl]-2-[[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]pentanamide

InChI

InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(25-13(27)8-10(2)17(21,22)23)15(28)26(4)11(3)14-24-5-6-29-14/h5-6,9-12H,7-8H2,1-4H3,(H,25,27)/t9-,10-,11+,12-/m0/s1

InChI Key

MBVQTLXBQHZLRO-YFKTTZPYSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C(=O)N(C)[C@H](C)C1=NC=CS1)NC(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

CC(CC(C(=O)N(C)C(C)C1=NC=CS1)NC(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Synonyms

neodysidenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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